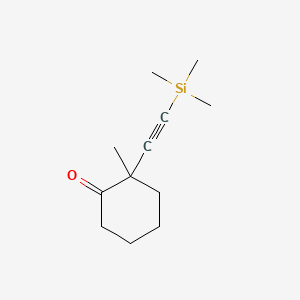
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a methyl group and a trimethylsilyl-ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is commercially available.
Formation of the Trimethylsilyl-Ethynyl Group: This step involves the reaction of trimethylsilylacetylene with a suitable electrophile to introduce the trimethylsilyl-ethynyl group.
The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound can participate in various catalytic cycles, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
2-((Trimethylsilyl)ethynyl)cyclohexanone: Similar structure but lacks the methyl group at the 2-position.
2-Methylcyclohexanone: Lacks the trimethylsilyl-ethynyl group.
2-((Trimethylsilyl)ethynyl)cyclohexanol: Contains an alcohol group instead of a ketone.
Uniqueness
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group at the 2-position. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C12H20OSi |
|---|---|
Peso molecular |
208.37 g/mol |
Nombre IUPAC |
2-methyl-2-(2-trimethylsilylethynyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20OSi/c1-12(9-10-14(2,3)4)8-6-5-7-11(12)13/h5-8H2,1-4H3 |
Clave InChI |
YTWUTWBNGLKUGL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1=O)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
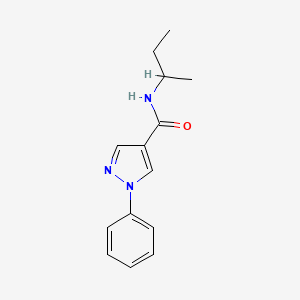
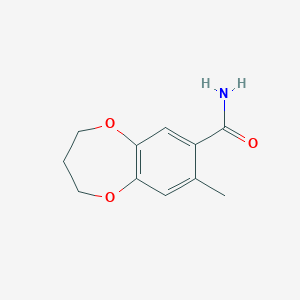
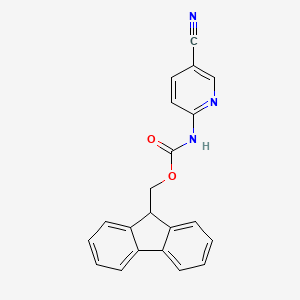
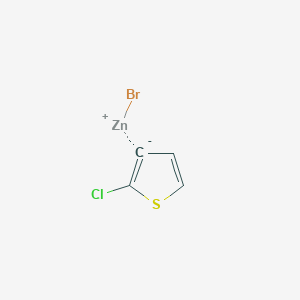
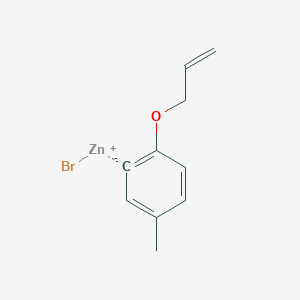
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)
![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)

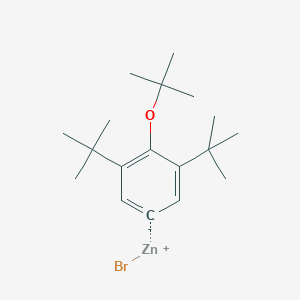

![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
